

IUPAC name for Methyl 3-(3-pyridyl)propionate

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Compound of Interest

Compound Name: Methyl 3-(3-pyridyl)propionate

Cat. No.: B1313091

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An In-depth Technical Guide to Methyl 3-(3-pyridyl)propionate

This technical guide provides a comprehensive overview of **Methyl 3-(3-pyridyl)propionate**, also known by its IUPAC name, Methyl 3-(pyridin-3-yl)propanoate. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed information on its chemical properties, synthesis, spectroscopic analysis, and potential applications.

Chemical and Physical Properties

Methyl 3-(3-pyridyl)propionate is a colorless to light yellow liquid.^[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference
IUPAC Name	Methyl 3-(pyridin-3-yl)propanoate	[1]
Synonyms	Methyl 3-(3-Pyridyl) Propionate	[1]
CAS Number	84199-98-4	[2]
Molecular Formula	C ₉ H ₁₁ NO ₂	[2]
Molecular Weight	165.19 g/mol	[2]
Appearance	Colorless to light yellow liquid	[1]
Boiling Point	134 °C @ 12 mmHg	[1][3]
Density	1.086 ± 0.06 g/cm ³ (Predicted)	[1]
Refractive Index	1.5010	[1]
pKa	5.24 ± 0.10 (Predicted)	[1]

Synthesis

The primary method for synthesizing **Methyl 3-(3-pyridyl)propionate** is through the Fischer esterification of 3-(Pyridin-3-yl)propanoic acid with methanol in the presence of an acid catalyst. This reaction is a standard procedure for the formation of esters from carboxylic acids and alcohols.[4][5]

Experimental Protocol: Fischer Esterification

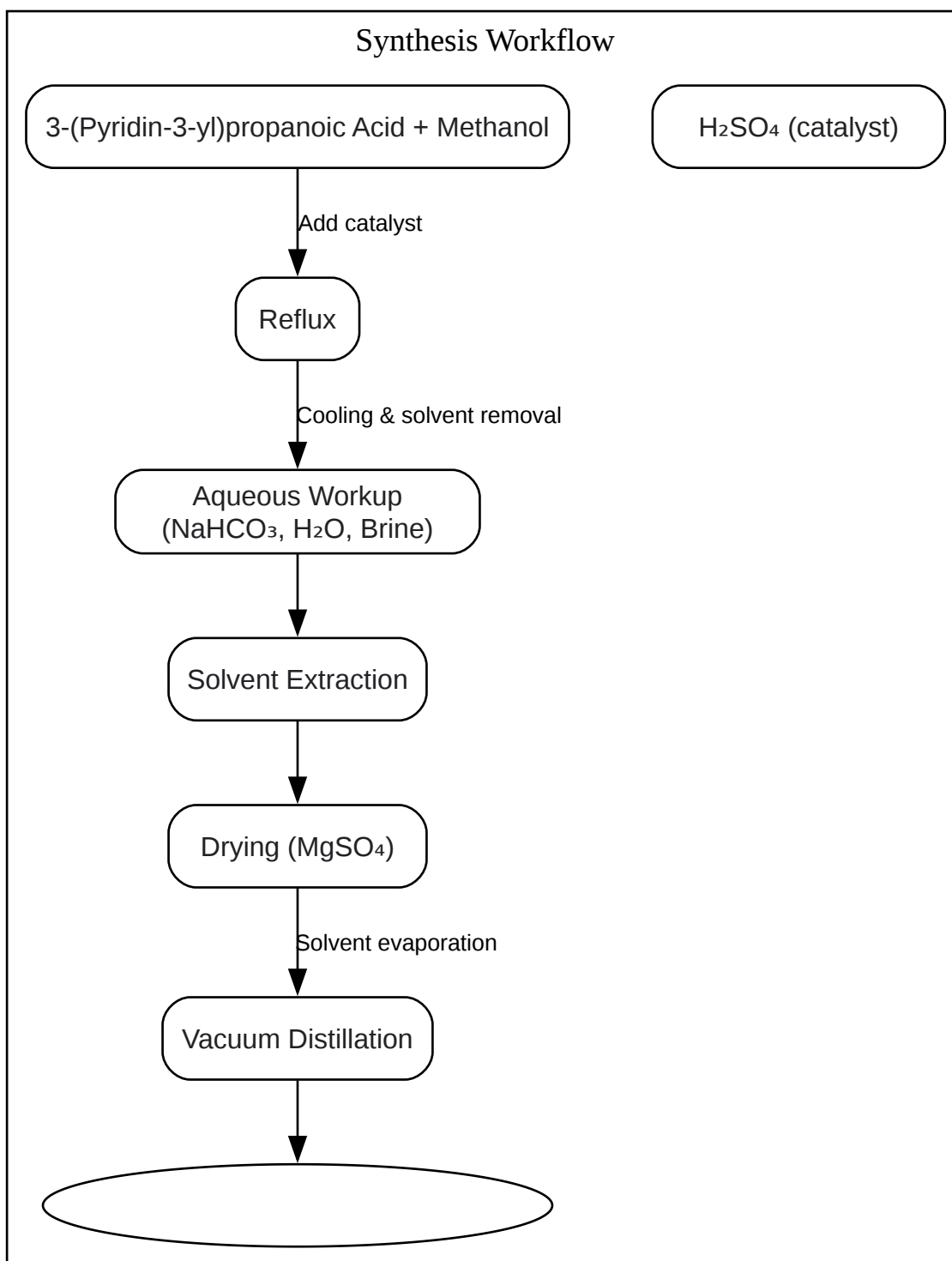
Materials:

- 3-(Pyridin-3-yl)propanoic acid
- Methanol (anhydrous)
- Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst
- Sodium bicarbonate (NaHCO₃) solution (saturated)

- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(Pyridin-3-yl)propanoic acid in an excess of anhydrous methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).^[5]
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol under reduced pressure.
- Dissolve the residue in an organic solvent such as ethyl acetate and transfer it to a separatory funnel.
- Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water, and finally brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude **Methyl 3-(3-pyridyl)propionate**.
- The crude product can be further purified by vacuum distillation.^[1]



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A simplified workflow for the synthesis of **Methyl 3-(3-pyridyl)propionate**.

Spectroscopic Data

Detailed spectroscopic analysis is essential for the structural confirmation and purity assessment of **Methyl 3-(3-pyridyl)propionate**. Below are the expected spectral characteristics based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the propionate side chain.

- **Pyridine Ring Protons:** Four aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm), with chemical shifts and coupling patterns characteristic of a 3-substituted pyridine.
- **Methylene Protons (-CH₂-CH₂-COOCH₃):** Two triplets are expected for the two methylene groups, likely in the range of δ 2.5-3.0 ppm.
- **Methyl Protons (-COOCH₃):** A singlet corresponding to the three methyl ester protons will be observed, typically around δ 3.6-3.7 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

- **Carbonyl Carbon (C=O):** A signal in the downfield region, characteristic of an ester carbonyl, is expected around δ 170-175 ppm.
- **Pyridine Ring Carbons:** Five signals in the aromatic region (δ 120-150 ppm) are anticipated for the carbons of the pyridine ring.
- **Methylene Carbons (-CH₂-CH₂-):** Two signals for the methylene carbons will be present in the aliphatic region.
- **Methyl Carbon (-OCH₃):** A signal for the methyl carbon of the ester group is expected around δ 51-52 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

- C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1735-1750 cm^{-1} .
- C-O Stretch: A strong absorption band for the ester C-O bond will be present in the 1170-1200 cm^{-1} range.
- C-H Stretch (Aromatic): Absorptions for the C-H bonds of the pyridine ring will be observed above 3000 cm^{-1} .
- C-H Stretch (Aliphatic): Absorptions for the C-H bonds of the methylene and methyl groups will be seen in the 2860-2975 cm^{-1} region.[6]
- C=C and C=N Stretch (Aromatic Ring): Medium to weak absorptions are expected in the 1400-1600 cm^{-1} region, corresponding to the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M^+) at $m/z = 165$, corresponding to the molecular weight of **Methyl 3-(3-pyridyl)propionate**.

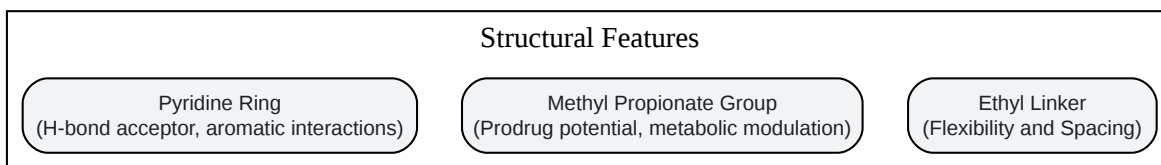
Applications in Drug Development

While specific biological activities for **Methyl 3-(3-pyridyl)propionate** are not extensively documented in publicly available literature, its structural motifs—the pyridine ring and the methyl propionate group—are of significant interest in medicinal chemistry.

- Pyridine Derivatives: The pyridine ring is a common scaffold in many pharmaceutical agents, known to participate in hydrogen bonding and π - π stacking interactions with biological targets.[7] Pyridine derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties.[8][9]
- Methyl Esters in Drug Design: The incorporation of a methyl group can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, a phenomenon sometimes referred to as the "magic methyl effect".[10] It can influence potency, selectivity, and metabolic stability. Esters are often used as prodrugs to enhance the bioavailability of a parent carboxylic acid.

- Propionic Acid Derivatives: Propionic acid and its derivatives are known to have biological effects, including influencing metabolism and possessing anti-inflammatory properties.[11]

Given these characteristics, **Methyl 3-(3-pyridyl)propionate** serves as a valuable building block and intermediate for the synthesis of more complex molecules with potential therapeutic applications.



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Key structural features of **Methyl 3-(3-pyridyl)propionate** relevant to drug design.

Safety and Handling

Methyl 3-(3-pyridyl)propionate should be handled with appropriate safety precautions in a laboratory setting.

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement
Skin Irritation (Category 2)	GHS07	Warning	H315: Causes skin irritation
Eye Irritation (Category 2A)	GHS07	Warning	H319: Causes serious eye irritation

Precautionary Statements:

- P264: Wash skin thoroughly after handling.[1]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

- P332+P313: If skin irritation occurs: Get medical advice/attention.[1]
- P337+P313: If eye irritation persists: Get medical advice/attention.[1]

Storage: Store under an inert gas (nitrogen or argon) at 2-8°C.[1]

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